Apalutamide-d7

LC-MS/MS Bioanalysis Stable Isotope Labeling

Accurate quantification of apalutamide in biological matrices is compromised by differential matrix effects when using non-deuterated analogs. Apalutamide-d7 (ARN-509-d7) solves this with a +7 Da mass shift, ensuring co-elution and identical ionization efficiency. - **Application**: LC-MS/MS internal standard for method validation (AMV), ANDA QC, and clinical PK/BE studies. - **Specification**: Molecular formula C21H8D7F4N5O2S, MW 484.48 g/mol. - **Supply**: Packaged for R&D; compliant with FDA/EMA bioanalytical guidelines.

Molecular Formula C21H15F4N5O2S
Molecular Weight 484.5 g/mol
Cat. No. B12366656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApalutamide-d7
Molecular FormulaC21H15F4N5O2S
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3,5D2,6D2
InChIKeyHJBWBFZLDZWPHF-FJNYTKNASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apalutamide-d7: Product Overview & Specifications


Apalutamide-d7 (ARN-509-d7) is a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog of the FDA-approved androgen receptor (AR) antagonist apalutamide, designed for the precise quantification of the parent drug in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. With a molecular formula of C21H8D7F4N5O2S and a molecular weight of 484.48 g/mol, this compound incorporates seven deuterium atoms, resulting in a +7 Da mass shift from the unlabeled analyte (MW 477.44) that ensures chromatographic co-elution while providing baseline mass spectrometric resolution . This product is supplied for research and development purposes, primarily as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and clinical pharmacokinetic studies [2].

Workflow LC-MS/MS Bioanalysis
Selection Deuterated Internal Standard
Use Context Analytical Method Validation & QC

Why Apalutamide-d7 Cannot Be Substituted


Generic substitution of Apalutamide-d7 with the unlabeled parent compound or a non-isotopic internal standard fails to meet the analytical rigor required for regulatory-compliant quantification. The primary failure mode arises from differential matrix effects and ionization efficiency. Unlabeled apalutamide cannot be distinguished from the analyte in a mass spectrometer, rendering it useless as an internal standard [1]. Conversely, a non-deuterated structural analog may exhibit distinct chromatographic retention, differential extraction recovery, and unique susceptibility to ion suppression or enhancement from endogenous plasma components (e.g., phospholipids), leading to systematic bias in quantification [2]. Apalutamide-d7, as a stable isotope-labeled analog, co-elutes with the analyte and experiences near-identical matrix effects and ionization behavior, thereby correcting for sample-to-sample variability and ensuring method accuracy and precision as mandated by bioanalytical guidelines (FDA, EMA) [3].

Unlabeled apalutamide
Identical mass prevents analyte–ISTD distinction in MS, making accurate quantification impossible.
Structural analog ISTD
Different retention and extraction recovery, along with distinct ion suppression profiles, may introduce systematic bias.
Lower-deuterated (D3/D4) ISTD
Incomplete deuteration can cause isotopic interference with the analyte channel, potentially raising the limit of quantification.

Apalutamide-d7: Comparative Evidence


Mass Spectrometric Resolution in Plasma

Apalutamide-d7 provides a +7 Da mass shift from the unlabeled apalutamide analyte (MW 477.44 vs. 484.48), ensuring baseline separation in the mass analyzer. This eliminates cross-talk between the analyte and internal standard channels, a critical requirement for high-sensitivity quantification in complex matrices like human plasma . In contrast, the unlabeled analyte itself cannot serve as an internal standard due to identical mass and fragmentation patterns, while lower-deuterated analogs (e.g., Apalutamide-d3 or d4) may present a risk of isotopic interference depending on the natural isotopic distribution of the analyte [1].

Mass Resolution
Class-level inference
+7 Da shift vs. unlabeled, D3, D4
Reduces isotopic cross-interference risk
Supports accuracy expectations for regulated bioanalysis
LC-MS/MS Bioanalysis Stable Isotope Labeling

Deuteration-Enhanced Pharmacokinetics

While Apalutamide-d7 is primarily an analytical tool, the deuteration strategy at the N-trideuteromethyl position (identical to the labeling in Apalutamide-d7) has been shown to significantly enhance pharmacokinetic (PK) parameters in preclinical models. In a direct head-to-head study in rats, deuterated analog 19 (N-trideuteromethyl) demonstrated a 1.8-fold increase in peak plasma concentration (Cmax) and nearly doubled the total drug exposure (AUC0-∞) compared to the non-deuterated apalutamide (compound 18) [1]. This data, while from a therapeutic deuterated analog, provides class-level evidence for the metabolic stability conferred by deuteration at this specific site, a property that can translate to reduced signal variability in long-duration bioanalytical runs due to the internal standard's enhanced stability in biological fluids [2].

Deuterium PK Effect
Head-to-head comparison
1.8× Cmax; ~2× AUC0–∞
Supports internal standard stability context
Class-level metabolic stability evidence from rat PK study
Pharmacokinetics Deuterium Isotope Effect Drug Development

Isotopic Purity Specifications

The analytical value of a deuterated internal standard is contingent on its isotopic purity. Apalutamide-d7 supplied by reputable vendors such as MedChemExpress and InvivoChem is specified with a chemical purity of ≥98% and is characterized as the specific D7 isotopologue . In contrast, some lower-cost or alternative deuterated apalutamide products (e.g., D3 or D4) may contain a mixture of isotopologues with varying degrees of deuteration, leading to a broader mass distribution. This isotopic impurity can manifest as a measurable 'background' signal in the analyte channel (M+0) or contribute to inaccurate correction factors, ultimately compromising the limit of quantification (LOQ) [1].

Isotopic Purity
Cross-study comparable
≥98% purity, specific D7 isotopologue
Minimizes isotopic cross-talk, supports LOQ
Higher purity reduces method failure risk during validation
Analytical Reference Standards Quality Control Isotopic Purity

Regulatory Reference Standard Traceability

Apalutamide-d7 is explicitly supplied for analytical method development and validation (AMV) and as a quality control (QC) standard for Abbreviated New Drug Applications (ANDA) and commercial production of apalutamide [1]. This designated use is a key differentiator from generic research-grade deuterated compounds, which may not be supported by the same level of documentation or traceability required by regulatory bodies like the FDA or EMA. For instance, in the development of a generic apalutamide formulation, the use of a well-characterized, high-purity Apalutamide-d7 standard is critical for demonstrating bioequivalence in pharmacokinetic studies, a requirement that cannot be reliably met with unlabeled apalutamide or a non-validated internal standard [2].

Regulatory Alignment
Supporting evidence
Supplied for AMV, QC, ANDA applications
Aligns with documentation expectations
Mitigates risk of study rejection due to unqualified standard
Regulatory Compliance ANDA Method Validation

Apalutamide-d7: Validated Applications


LC-MS/MS Method Validation in Human Plasma

Apalutamide-d7 is the internal standard of choice for developing and validating a sensitive and selective LC-MS/MS assay for quantifying apalutamide in human plasma. The +7 Da mass shift ensures that the internal standard is free from isotopic interference, enabling accurate quantitation at low ng/mL levels. This application is essential for supporting Phase I-III clinical trials and therapeutic drug monitoring (TDM) studies where precise measurement of drug exposure is required. [1]

QC Standard for Generic Drug Products

In the development and manufacturing of a generic apalutamide drug product, Apalutamide-d7 serves as a critical QC standard for in-process control and release testing. It ensures batch-to-batch consistency of the active pharmaceutical ingredient (API) and finished dosage form, as required by pharmacopeial monographs (e.g., USP) and ANDA submission guidelines. The high isotopic purity of Apalutamide-d7 minimizes analytical variability, supporting robust and defensible data for regulatory filings. [2]

Pharmacokinetic and Bioequivalence Studies

Apalutamide-d7 is indispensable in preclinical and clinical PK/BE studies. By co-eluting with the analyte and correcting for matrix effects and sample preparation losses, it enables the calculation of accurate PK parameters such as Cmax, Tmax, and AUC. The use of a stable isotope-labeled internal standard is a regulatory expectation for robust PK data, and Apalutamide-d7 directly fulfills this requirement for apalutamide bioanalysis. [3]

Drug-Drug Interaction & Metabolite Profiling

When investigating potential DDIs or characterizing the metabolic profile of apalutamide, Apalutamide-d7 provides a stable and reliable reference point. Its distinct mass allows it to be used in multiplexed assays alongside other internal standards for simultaneous quantification of apalutamide and its metabolites (e.g., N-desmethyl apalutamide). This reduces analysis time and sample volume requirements, increasing the efficiency of ADME studies. [4]

Application
Selection Property
Validation Focus
Method validation in human plasma research matrices
+7 Da mass shift and co-elution
Matrix-effect correction and precision review
QC standard for research and ANDA-supporting studies
High isotopic purity
Lot consistency and interference review
Pharmacokinetic and bioequivalence research studies
SIL-IS for accurate PK parameter calculation
Exposure-model validation and matrix effect control
Drug-drug interaction and metabolite profiling research
Distinct mass for multiplexed assays
Selectivity and cross-talk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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